(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate
Overview
Description
(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate, also known as (2S)-TBDMS, is an organosilicon compound that can be used in a variety of scientific research applications. It is a derivative of the tosylate group, which is a functional group comprised of a toluene sulfonate ester. The tosylate group is known to be highly reactive, making it useful in a variety of synthetic processes. (2S)-TBDMS is a versatile compound that can be used in a variety of different scientific research applications, such as synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Synthetic and Environmental Applications of Ethers
Environmental Impact of Ethers : Research has explored the environmental occurrence, fate, and potential impacts of ethers like methyl tert-butyl ether (MTBE) and others, often used as gasoline additives to improve octane rating and reduce exhaust pollution. These studies assess the solubility, degradation, and bioremediation potential of ethers in various environmental contexts, providing insight into the challenges and methodologies for managing chemical pollutants (Marsh et al., 1999); (Schmidt et al., 2004).
Bioremediation of Ethers : Studies on the microbial degradation of ethers such as MTBE and tert-butyl alcohol (TBA) in subsurface environments highlight the capacity for bioremediation under specific conditions. These reviews detail the aerobic and anaerobic pathways for ether degradation, indicating the potential for environmental remediation of ether pollutants (Fiorenza & Rifai, 2003).
Chemical Properties and Applications : The thermophysical properties of ethers and their mixtures have been studied for their applications in various industrial processes. This research is critical for understanding the behavior of such compounds under different conditions and their potential uses beyond fuel additives (Domańska et al., 2016).
Adsorption and Purification Technologies : Adsorption techniques for removing ethers like MTBE from the environment demonstrate the effectiveness of various adsorbents. This research contributes to the development of purification technologies to mitigate water and soil pollution (Vakili et al., 2017).
properties
IUPAC Name |
[(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropyl] 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O4SSi/c1-14-8-10-16(11-9-14)22(18,19)20-12-15(2)13-21-23(6,7)17(3,4)5/h8-11,15H,12-13H2,1-7H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSGBSHWVCGDTD-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O4SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463921 | |
Record name | (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate | |
CAS RN |
222539-29-9 | |
Record name | (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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